molecular formula C7H8N2O3 B1616560 1,3-Dimethyl-6-formyluracil CAS No. 83174-90-7

1,3-Dimethyl-6-formyluracil

Cat. No. B1616560
CAS RN: 83174-90-7
M. Wt: 168.15 g/mol
InChI Key: UYXDGQXFKVFXDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

DMFU has the molecular formula C7H8N2O3 with a molecular weight of 168.15 g/mol . Its structure consists of a uracil ring with methyl and formyl substituents.


Chemical Reactions Analysis

The chemical reactivity of DMFU depends on its tautomeric forms. It can exist as nitrone–enamine (Tautomer A) or oxime–imine (Tautomer B) forms . Further studies are needed to explore its reactivity.


Physical And Chemical Properties Analysis

  • Toxicity : Harmful if swallowed; causes serious eye damage

Scientific Research Applications

Synthesis of Alkaloid Conjugates

“1,3-Dimethyl-6-formyluracil” has been used in the synthesis of new conjugates with quinolizidine alkaloids like (–)-cytisine and thermopsin . These conjugates have shown potential in cytotoxic studies against various cell lines, indicating their possible application in developing new anticancer drugs.

Anticancer Drug Research

The compound’s derivatives have been studied for their cytotoxic properties, particularly against cell lines such as HEK293, HepG2, and Jurkat . This research is crucial for the development of new pharmacological agents that could offer more effective and selective cancer treatments.

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of heterocyclic compounds containing a “1,3-Dimethyl-6-formyluracil” fragment . These studies are significant for the discovery of new antibiotics and antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of compounds derived from “1,3-Dimethyl-6-formyluracil” is another area of interest . Antioxidants are important for protecting the body from oxidative stress, which can lead to various diseases, including cancer and heart disease.

Chemical Synthesis of Heterocyclic Compounds

“1,3-Dimethyl-6-formyluracil” serves as a key fragment in the synthesis of new heterocyclic compounds . These compounds have diverse applications, ranging from pharmaceuticals to materials science.

Safety and Hazards

DMFU may cause anaphylaxis, angioedema, and eye burns. Proper handling precautions are essential .

properties

IUPAC Name

1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXDGQXFKVFXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232205
Record name 1,3-Dimethyl-6-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-formyluracil

CAS RN

83174-90-7
Record name 1,3-Dimethyl-6-formyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-6-formyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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